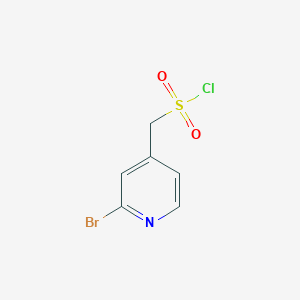
(2-Bromopyridin-4-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopyridin-4-YL)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a methanesulfonyl chloride group at the 4-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of 4-pyridinemethanesulfonyl chloride using bromine or a brominating agent under controlled conditions.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods: Industrial production of (2-Bromopyridin-4-YL)methanesulfonyl chloride typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Bromopyridin-4-YL)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-Bromopyridin-4-YL)methanesulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable derivatives with biological activity.
Industry:
Mechanism of Action
The mechanism of action of (2-Bromopyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable derivatives . The bromine atom can also participate in substitution reactions, further expanding the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
(3-Bromopyridin-2-YL)methanesulfonyl chloride: Similar in structure but with the bromine atom at the 3-position.
(2-Bromopyridin-4-YL)methanol: Similar in structure but with a hydroxymethyl group instead of a methanesulfonyl chloride group.
Uniqueness: (2-Bromopyridin-4-YL)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C6H5BrClNO2S |
|---|---|
Molecular Weight |
270.53 g/mol |
IUPAC Name |
(2-bromopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
WRMYPCNKJYMYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


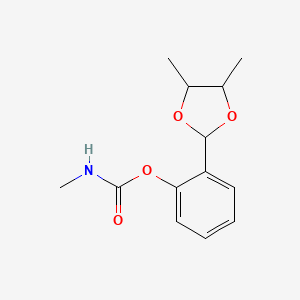
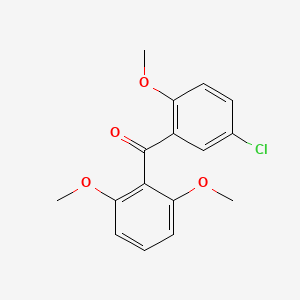

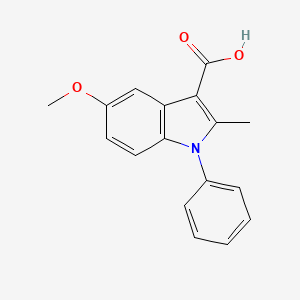
![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
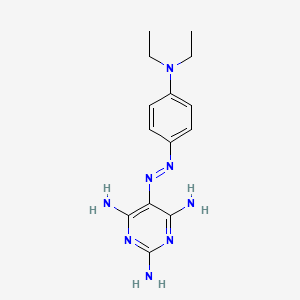
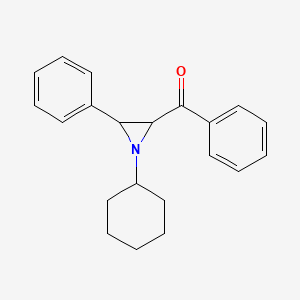

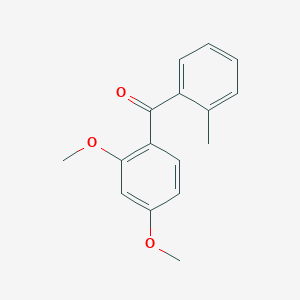

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)

